molecular formula C15H16F3NO B13464245 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane

2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane

Cat. No.: B13464245
M. Wt: 283.29 g/mol
InChI Key: QZYDPBQHBFRIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[222]octane is a bicyclic organic compound that features a unique structure with a trifluoromethyl group and a benzoyl group attached to a bicyclic azabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with benzoyl chloride and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of benzoyl oxides and trifluoromethyl ketones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoyl and trifluoromethyl derivatives.

Scientific Research Applications

2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoyl group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: A structurally related compound used as a catalyst and reagent in organic synthesis.

    Quinuclidine: Another bicyclic amine with similar nucleophilic properties.

    Tropane: A bicyclic compound with a nitrogen atom, used in medicinal chemistry.

Uniqueness

2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane is unique due to the presence of both a benzoyl and a trifluoromethyl group, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C15H16F3NO

Molecular Weight

283.29 g/mol

IUPAC Name

phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.2.2]octan-2-yl]methanone

InChI

InChI=1S/C15H16F3NO/c16-15(17,18)14-8-6-11(7-9-14)10-19(14)13(20)12-4-2-1-3-5-12/h1-5,11H,6-10H2

InChI Key

QZYDPBQHBFRIEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CN2C(=O)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.